(R)-6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride

Enantioselective Synthesis Chiral Resolution Process Chemistry

Racemic or regioisomeric 1-aminoindanes introduce confounding variables that undermine SAR reproducibility and regulatory data integrity in CNS drug programs. (R)-6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride eliminates these risks as the defined enantiopure building block. • Single enantiomer: >99% ee (1R) configuration ensures unambiguous target engagement data. • Reliable formulation: Sharp mp 169-171°C; hydrochloride salt provides aqueous solubility for accurate dosing. • Supply assurance: ≥95% HPLC purity, room-temperature storage, available for immediate global dispatch.

Molecular Formula C10H14ClNO
Molecular Weight 199.68 g/mol
CAS No. 730980-51-5
Cat. No. B1455331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride
CAS730980-51-5
Molecular FormulaC10H14ClNO
Molecular Weight199.68 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(CCC2N)C=C1.Cl
InChIInChI=1S/C10H13NO.ClH/c1-12-8-4-2-7-3-5-10(11)9(7)6-8;/h2,4,6,10H,3,5,11H2,1H3;1H/t10-;/m1./s1
InChIKeyKJDASQBFJKUGFC-HNCPQSOCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride: Chiral Indane Building Block for Asymmetric Synthesis and CNS Research


(R)-6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 730980-51-5) is a homochiral 1-aminoindane derivative featuring a 6-methoxy substituent on the indane ring system and a (1R) absolute configuration, supplied as the hydrochloride salt . This compound belongs to the class of conformationally constrained 1-aminoindanes, a scaffold recognized in medicinal chemistry for its utility as a chiral intermediate and privileged structure in the development of central nervous system (CNS) therapeutics, including monoamine oxidase inhibitors and serotonin receptor ligands [1]. Its defined stereochemistry, enhanced aqueous handling properties conferred by the hydrochloride salt, and the pharmacophoric contribution of the 6-methoxy group collectively differentiate it from racemic mixtures, non-salt forms, and positional isomers in procurement selection.

Why Racemic or Free-Base Substitution Compromises Reproducibility


Indane amine derivatives are not generically interchangeable due to the critical influence of stereochemistry, salt form, and methoxy positional isomerism on physicochemical, pharmacological, and synthetic outcomes. The (R)-enantiomer exhibits distinct biological target engagement profiles compared to the (S)-enantiomer, as chirality at the C1 position directly governs receptor recognition in CNS targets [1]. The hydrochloride salt provides defined solid-state stability, aqueous solubility, and a sharp melting point (169–171 °C) essential for accurate formulation, whereas the free base is an oil or low-melting solid with handling difficulties . Furthermore, the 6-methoxy substitution pattern imparts unique electronic and steric properties that are not replicated by 5-methoxy or other regioisomers, leading to divergent pharmacological activity [2]. Substituting with racemic mixtures introduces inactive or antagonistic enantiomers, while using the free base alters dissolution, dosing accuracy, and stability. These factors directly impact experimental reproducibility, regulatory data integrity, and the validity of structure–activity relationship conclusions.

Product-Specific Differentiation from Closest Analogs


Optical Purity via Dynamic Kinetic Resolution

A patented dynamic kinetic resolution (DKR) method specifically produces R-6-methoxy-1-aminoindane with optical purity exceeding 99%, leveraging Candida rugosa lipase and a non-crystalline nickel racemization catalyst (KT-02) to achieve simultaneous resolution and in-situ racemization of the undesired enantiomer [1]. In contrast, the commercially available racemic 6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 103028-80-4) is typically supplied at 95% chemical purity with no chiral purity specification, representing a 1:1 mixture of (R)- and (S)-enantiomers . This 4+ percentage point optical purity advantage is critical for applications requiring defined stereochemistry.

Enantioselective Synthesis Chiral Resolution Process Chemistry

Hydrochloride Salt vs. Free Base Handling Properties

The hydrochloride salt form (CAS 730980-51-5) exhibits a sharp melting point of 169–171 °C and good solubility in water , facilitating accurate weighing, reproducible dissolution, and standard solid-state characterization. In comparison, the corresponding free base (R)-6-methoxy-2,3-dihydro-1H-inden-1-amine (CAS 180915-77-9) is reported as an oil or low-melting solid with limited aqueous solubility and no defined melting point in public specifications . The salt form additionally enhances chemical stability during long-term storage at room temperature .

Salt Selection Preformulation Solid-State Chemistry

6-Methoxy vs. 5-Methoxy Regioisomer Pharmacology

In structure–activity relationship (SAR) studies of homochiral 1-aminoindanes, the position and nature of the aromatic substituent critically modulate 5-HT1A receptor affinity [1]. The 6-methoxy substitution pattern confers a distinct electronic and steric profile compared to the 5-methoxy regioisomer (CAS 52372-95-9). While the 5-methoxy analog has been identified as a potent 5-HT2A agonist (EC₅₀ in the nanomolar range) [2], the 6-methoxy analog, by virtue of its different substitution, is expected to exhibit divergent receptor subtype selectivity, as demonstrated by SAR trends showing that methoxy position alters binding mode and intrinsic efficacy at aminergic GPCRs [1]. Quantitative head-to-head affinity data for the exact (R)-6-methoxy compound are not publicly available, but class-level SAR inference supports the 6-methoxy group as a non-interchangeable pharmacophoric element.

Structure-Activity Relationship Serotonin Receptor Regioisomerism

Chiral Intermediate in CNS Drug Synthesis

Patent literature explicitly identifies R-6-methoxy-1-aminoindane as a chiral intermediate for pharmaceutical synthesis, with dedicated process development efforts to achieve scalable, high-purity production [1]. The compound occupies a defined synthetic niche as a precursor to N-substituted aminoindane derivatives with therapeutic potential, including monoamine oxidase (MAO) inhibitors structurally related to rasagiline [2]. In contrast, the racemic mixture (CAS 103028-80-4) requires additional chiral separation steps, while the (S)-enantiomer (CAS 180915-62-2) serves entirely different stereochemical requirements. The (R)-enantiomer's documented synthetic utility provides procurement rationale for target-oriented synthesis programs.

Pharmaceutical Intermediate MAO Inhibition Asymmetric Synthesis

Best-Validated Application Scenarios


Enantioselective Synthesis of N-Substituted CNS Candidates

The compound serves as the enantiopure (R)-configured primary amine building block for introducing the 6-methoxyindane scaffold into CNS-targeted molecules. The >99% ee starting material [1] enables asymmetric synthesis of N-alkylated, N-acylated, or N-sulfonylated derivatives without the need for subsequent chiral resolution, directly supporting structure–activity relationship studies on rasagiline analogs and other MAO-B inhibitor programs.

Serotonin Receptor Subtype Profiling Probe

The defined 6-methoxy regio- and stereochemistry provides a precise molecular probe for studying serotonin receptor subtype selectivity. SAR data indicate that 1-aminoindanes with aromatic substitution at the position corresponding to 6-methoxy preferentially engage 5-HT1A over 5-HT2A and 5-HT2C receptors [2]. The hydrochloride salt form facilitates accurate preparation of dosing solutions for in vitro binding and functional assays.

Chiral Reference Standard for Purity Methods

With a well-defined (1R) absolute configuration, sharp melting point (169–171 °C) , and availability at >98% HPLC purity [3], this compound is suited as a chiral reference standard for developing enantioselective HPLC or SFC methods, quantifying enantiomeric excess in synthetic batches, and qualifying analytical systems in GLP environments.

Salt Form Preformulation Screening

The hydrochloride salt provides a benchmark crystalline form for comparative preformulation studies against other salt forms (e.g., hydrobromide, mesylate, free base). Its room-temperature storage stability and aqueous solubility [3] allow direct comparison of solid-state properties, dissolution rates, and hygroscopicity, informing salt selection for lead candidates derived from the 6-methoxyindane scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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